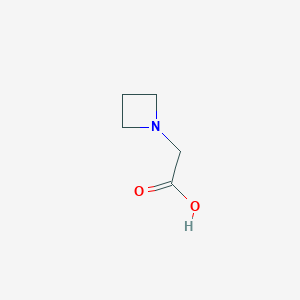
2-(Azetidin-1-yl)acetic acid
Cat. No. B3362757
Key on ui cas rn:
1008304-81-1
M. Wt: 115.13 g/mol
InChI Key: SVDWECPQUANQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07964613B2
Procedure details


tert-Butyl 2-(azetidin-1-yl)acetate (688 mg) prepared in Step A mentioned above was added with 4 N hydrogen chloride (solution in 1,4-dioxane, 10 ml), and the mixture was stirred at room temperature for 20 hours. The deposited solids were taken by filtration, washed with diethyl ether, and then dried under reduced pressure to obtain the title compound as hydrochloride (574 mg).


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[N:1]1([CH2:5][C:6]([O:8]C(C)(C)C)=[O:7])[CH2:4][CH2:3][CH2:2]1.[ClH:13]>>[N:1]1([CH2:5][C:6]([OH:8])=[O:7])[CH2:4][CH2:3][CH2:2]1.[ClH:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
688 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCC1)CC(=O)OC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The deposited solids were taken by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
20 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCC1)CC(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 574 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
